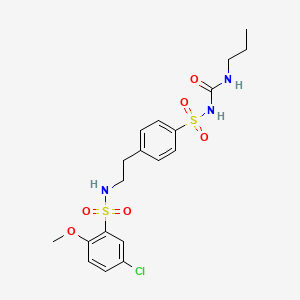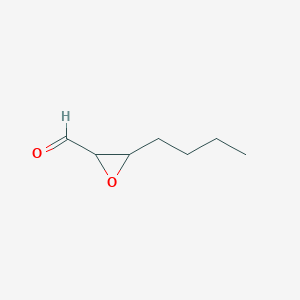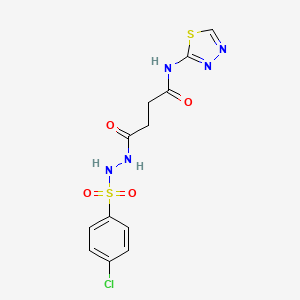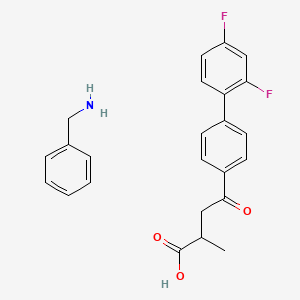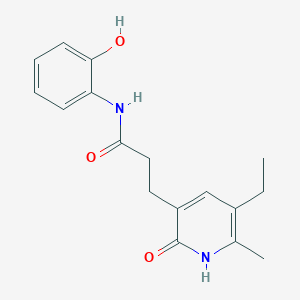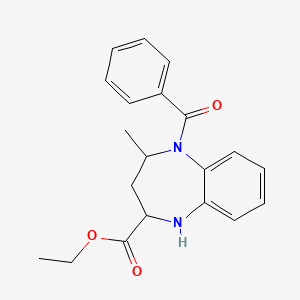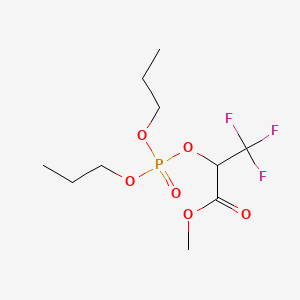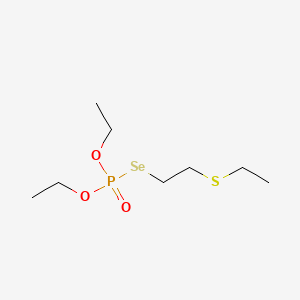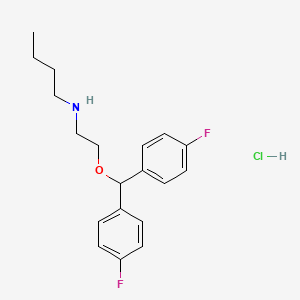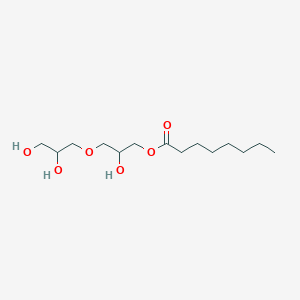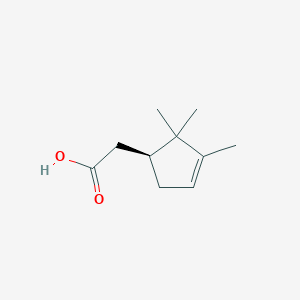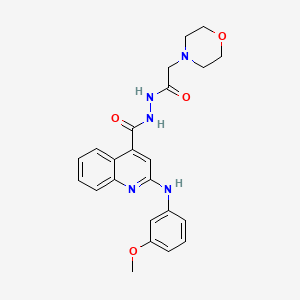
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, a methoxyphenyl group, and a morpholinylacetyl hydrazide moiety.
Méthodes De Préparation
The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Morpholinylacetyl Hydrazide Moiety: This step involves the reaction of the quinoline derivative with morpholinylacetyl hydrazide under specific conditions to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Analyse Des Réactions Chimiques
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide can be compared with other similar compounds, such as:
Quinolines: Compounds with a quinoline ring structure.
Phenylhydrazides: Compounds containing a phenylhydrazide moiety.
Morpholine Derivatives: Compounds with a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Propriétés
Numéro CAS |
134721-84-9 |
|---|---|
Formule moléculaire |
C23H25N5O4 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
2-(3-methoxyanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C23H25N5O4/c1-31-17-6-4-5-16(13-17)24-21-14-19(18-7-2-3-8-20(18)25-21)23(30)27-26-22(29)15-28-9-11-32-12-10-28/h2-8,13-14H,9-12,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |
Clé InChI |
CRKKNOABLJBWQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



